molecular formula C14H13NO3 B13779052 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- CAS No. 69046-62-4

1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-

Cat. No.: B13779052
CAS No.: 69046-62-4
M. Wt: 243.26 g/mol
InChI Key: PUVFYXCMHFDBMW-UHFFFAOYSA-N
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Description

1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- is a complex organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine can yield derivatives of the benzo[de]isoquinoline-1,3-dione system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of hypervalent iodine reagents have been employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- involves its interaction with specific molecular targets. For instance, its derivatives can act as chemosensors through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These interactions can lead to changes in fluorescence or colorimetric properties, making the compound useful in analytical applications.

Properties

CAS No.

69046-62-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(3-oxo-2,7,8,9-tetrahydrobenzo[de]isoquinolin-1-yl) acetate

InChI

InChI=1S/C14H13NO3/c1-8(16)18-14-11-7-3-5-9-4-2-6-10(12(9)11)13(17)15-14/h2,4,6H,3,5,7H2,1H3,(H,15,17)

InChI Key

PUVFYXCMHFDBMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2CCCC3=C2C(=CC=C3)C(=O)N1

Origin of Product

United States

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